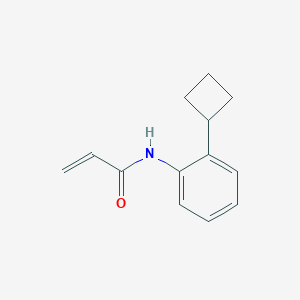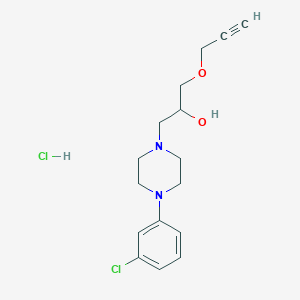![molecular formula C11H20O3 B2805872 Methyl 2-[2-(propan-2-yl)oxan-4-yl]acetate CAS No. 1461705-12-3](/img/structure/B2805872.png)
Methyl 2-[2-(propan-2-yl)oxan-4-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Methyl 2-[2-(propan-2-yl)oxan-4-yl]acetate” is a chemical compound with the molecular formula C11H20O3 . It has a molecular weight of 200.27 .
Molecular Structure Analysis
The molecular structure of “Methyl 2-[2-(propan-2-yl)oxan-4-yl]acetate” consists of 11 carbon atoms, 20 hydrogen atoms, and 3 oxygen atoms . The structure includes a methyl group attached to an acetate group, which is further connected to an oxane ring with a propan-2-yl substituent .Scientific Research Applications
Chemical Synthesis and Organic Chemistry
Compounds similar to Methyl 2-[2-(propan-2-yl)oxan-4-yl]acetate are often explored for their roles in chemical synthesis and organic chemistry. For instance, derivatives of methyl acetate and related structures are synthesized and characterized for their potential as intermediates in drug development, materials science, and organic synthesis processes. Such studies involve the exploration of novel synthetic pathways, reaction mechanisms, and the optimization of yield and selectivity for desired products (Al-amiery et al., 2013).
Catalysis and Reaction Engineering
Research into compounds structurally related to Methyl 2-[2-(propan-2-yl)oxan-4-yl]acetate often extends into catalysis and reaction engineering. Studies in this domain focus on the development of catalysts and reaction conditions that can efficiently facilitate the synthesis of such compounds. This includes the investigation of metal-catalyzed reactions, green chemistry approaches, and the use of renewable resources (Nishimura et al., 2000).
Pharmacological Research
While excluding direct references to drug use, dosage, and side effects, it's noteworthy that structurally similar compounds are often evaluated for their pharmacological potential. Research in this area might explore the bioactivity, mechanism of action, and therapeutic applications of these compounds in various disease models. This involves extensive in vitro and in vivo studies to understand the biological interactions and effects of these molecules (Aly et al., 2010).
Material Science and Nanotechnology
In material science and nanotechnology, compounds with similar structures to Methyl 2-[2-(propan-2-yl)oxan-4-yl]acetate may be explored for their potential in creating new materials with unique properties. This can include the development of polymers, coatings, and nanostructured materials designed for specific applications such as catalysis, sensing, and energy storage (Gültekin et al., 2020).
Environmental and Green Chemistry
Research on similar compounds also contributes to environmental and green chemistry by exploring sustainable and eco-friendly synthetic methods, degradation pathways, and the environmental impact of chemical compounds. This includes studies on biodegradation, recyclability, and the development of environmentally benign chemical processes (Zheng et al., 2018).
properties
IUPAC Name |
methyl 2-(2-propan-2-yloxan-4-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O3/c1-8(2)10-6-9(4-5-14-10)7-11(12)13-3/h8-10H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YILSUMKNIUBHHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(CCO1)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

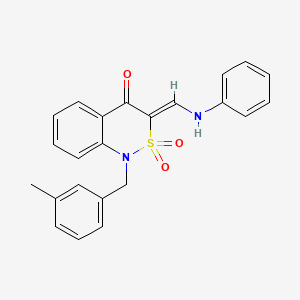
![4-cyano-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2805794.png)
![Octahydrocyclopenta[b]pyrrole hydrochloride](/img/structure/B2805795.png)
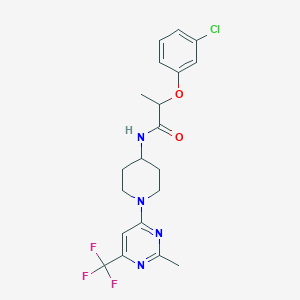
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2-naphthalen-1-ylacetamide](/img/structure/B2805800.png)
![8-(2-chloroethyl)-3-(2,6-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2805803.png)
![2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2805804.png)
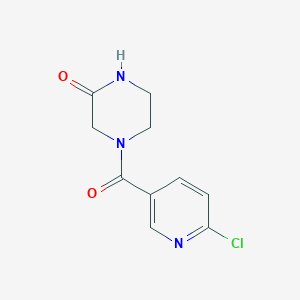
![9-(benzo[d][1,3]dioxol-5-yl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2805806.png)
![(E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-(4-methoxyphenyl)-2-propenamide](/img/structure/B2805807.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2805809.png)

